molecular formula C16H19NO B6331133 1-(Biphenyl-2-ylamino)-2-butanol CAS No. 1178038-87-3

1-(Biphenyl-2-ylamino)-2-butanol

Cat. No.: B6331133
CAS No.: 1178038-87-3
M. Wt: 241.33 g/mol
InChI Key: PWFJETUZQOLJED-UHFFFAOYSA-N
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Description

1-(Biphenyl-2-ylamino)-2-butanol is a substituted butanol derivative featuring a biphenyl-2-ylamino group attached to the first carbon of the 2-butanol backbone.

Properties

IUPAC Name

1-(2-phenylanilino)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-14(18)12-17-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17-18H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFJETUZQOLJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC=C1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-2-ylamino)-2-butanol typically involves the coupling of biphenyl derivatives with amino alcohols. One common method is the reaction of biphenyl-2-amine with 2-butanol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible .

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-2-ylamino)-2-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(Biphenyl-2-ylamino)-2-butanone, while nitration of the biphenyl group can produce 4-nitro-1-(Biphenyl-2-ylamino)-2-butanol .

Scientific Research Applications

1-(Biphenyl-2-ylamino)-2-butanol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(Biphenyl-2-ylamino)-2-butanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

Bitertanol, a triazole-containing antifungal agent, shares structural similarities with 1-(Biphenyl-2-ylamino)-2-butanol, including the biphenyl group and 2-butanol backbone. Key differences include:

  • Functional Groups: Bitertanol replaces the amino group with a triazole ring and introduces a 4-biphenylyloxy substituent.
  • Lipophilicity: The triazole and dimethyl groups in Bitertanol likely enhance its membrane permeability compared to the amino-hydroxyl system in the target compound.

Substituted 2-Propanols (e.g., 2-(2,4-Difluorophenyl)-3-Substituted Benzylamino-2-Propanols)

These propanol derivatives, studied for antimicrobial activity, differ in backbone length (propanol vs. butanol) but share amino-aryl substituents.

  • Electron-Withdrawing Groups : The difluorophenyl group in these analogs enhances electronegativity, whereas the biphenyl group in the target compound may favor π-π stacking interactions.

Simple Butanol Isomers (1-Butanol and 2-Butanol)

  • Biological Activity: 1-Butanol strongly inhibits phosphatidic acid (PA) production and mTOR multimerization compared to 2-butanol, suggesting hydroxyl position critically influences membrane-associated processes .
  • Physicochemical Properties: 2-Butanol’s secondary alcohol structure reduces reactivity compared to primary 1-butanol, a factor that may extend to substituted derivatives like 1-(Biphenyl-2-ylamino)-2-butanol.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Features Bioactivity/Applications Reference
1-(Biphenyl-2-ylamino)-2-butanol Biphenyl-2-ylamino, 2-butanol backbone Hypothesized antifungal/biological roles
Bitertanol Triazole, 4-biphenylyloxy, dimethyl groups Antifungal (ergosterol inhibition)
2-(2,4-Difluorophenyl)-propanols Difluorophenyl, benzylamino substituents Antimicrobial
1-Butanol Primary alcohol Inhibits PA production, mTOR

Table 2: Physicochemical Properties (Hypothetical)

Compound logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
1-(Biphenyl-2-ylamino)-2-butanol ~3.5 2 (NH, OH) 3 (N, O)
Bitertanol ~4.2 1 (OH) 4 (O, triazole N)
1-Butanol 0.88 1 (OH) 1 (O)

*logP values estimated based on structural contributions.

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The biphenyl group in 1-(Biphenyl-2-ylamino)-2-butanol may enhance binding to aromatic-rich enzyme pockets, while the amino and hydroxyl groups could mediate solubility and target interactions.
  • Comparative Bioactivity: Unlike Bitertanol, the absence of a triazole ring in the target compound may limit antifungal efficacy but open avenues for novel mechanisms, such as kinase or receptor modulation.
  • Synthetic Versatility: The 2-butanol backbone allows for derivatization at the amino or hydroxyl positions, enabling optimization for specific biological targets .

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